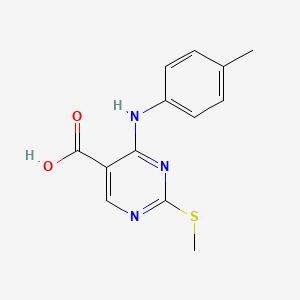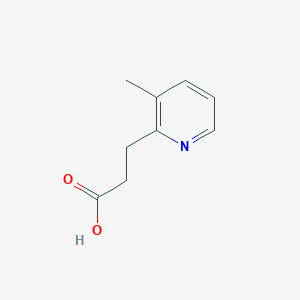![molecular formula C9H5F3N4O2 B1414914 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one CAS No. 1000932-55-7](/img/structure/B1414914.png)
2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Vue d'ensemble
Description
2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a useful research compound. Its molecular formula is C9H5F3N4O2 and its molecular weight is 258.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The triazolopyrimidine scaffold is a prominent feature in compounds with potential anticancer properties. The trifluoromethyl group can enhance the biological activity of these compounds, making them suitable for drug design and development in cancer therapy. The ability to interact with various cancer targets due to the presence of multiple nitrogen atoms makes this compound a valuable pharmacophore in oncological research .
Antimicrobial Activity
Compounds with the triazolopyrimidine core have shown significant antimicrobial activity. The trifluoromethyl group contributes to the lipophilicity and hence the cell membrane penetration ability, which is crucial for antibacterial and antifungal efficacy. This compound could be used to develop new antimicrobial agents that address the growing concern of antibiotic resistance .
Enzyme Inhibition
The structural complexity and the presence of multiple heteroatoms make this compound an excellent candidate for enzyme inhibition. It can serve as a lead compound for the development of new enzyme inhibitors, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors, which are important in treating various diseases like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Anti-inflammatory and Analgesic Properties
The triazolopyrimidine derivatives are known to exhibit anti-inflammatory and analgesic activities. The trifluoromethyl group may enhance these properties, making the compound a potential candidate for the development of new anti-inflammatory and pain-relief medications .
Antioxidant Properties
The compound’s ability to donate and accept electrons makes it a good candidate for antioxidant applications. Its potential to scavenge free radicals could be harnessed in the development of treatments for oxidative stress-related conditions .
Antiviral Activity
The structural features of this compound, particularly the triazolopyrimidine core, may allow it to interact with viral enzymes or proteins, thereby inhibiting viral replication. This makes it a potential scaffold for the development of new antiviral drugs, especially in the wake of emerging viral diseases .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-14-8-13-3-4-1-2-18-6(17)5(4)16(8)15-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECDJQVERHWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=NC3=NC(=NN23)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128118 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
CAS RN |
1000932-55-7 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



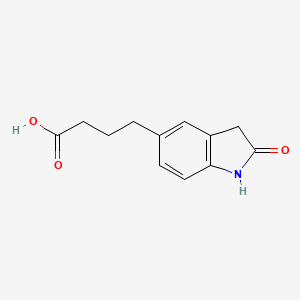


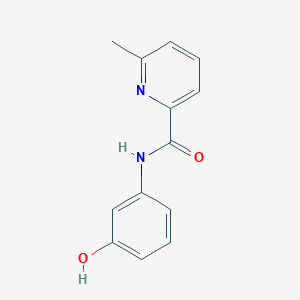

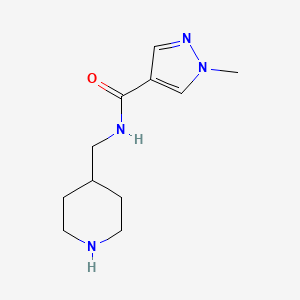
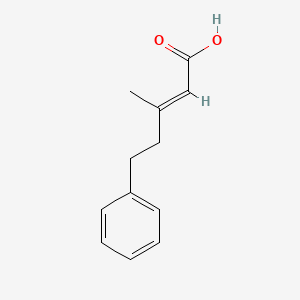
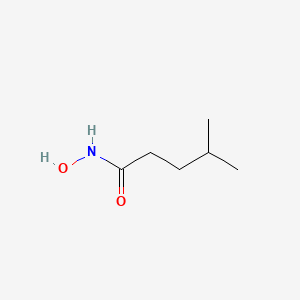
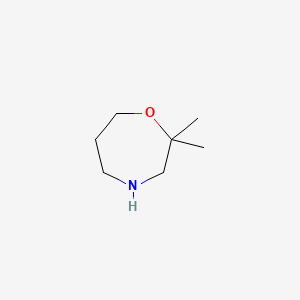
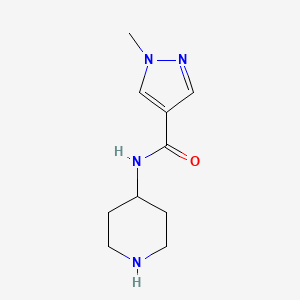
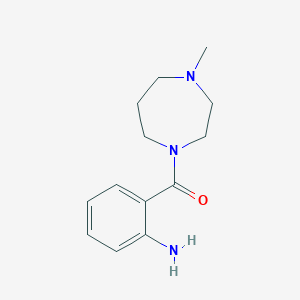
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
